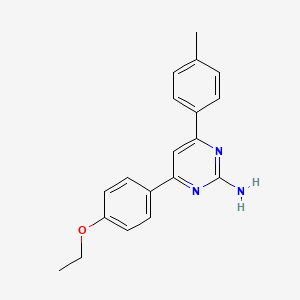

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Description

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-ethoxyphenyl group at position 4 and a 4-methylphenyl group at position 4. The ethoxy group (-OCH₂CH₃) is electron-donating, while the methylphenyl group contributes steric bulk and lipophilicity. This compound is of interest in pharmaceutical research due to the pyrimidine scaffold’s prevalence in bioactive molecules, including antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-3-23-16-10-8-15(9-11-16)18-12-17(21-19(20)22-18)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWDFTQHHIFYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 4-methylbenzaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate Schiff base.

Cyclization: The Schiff base is then subjected to cyclization using a suitable cyclizing agent, such as ammonium acetate, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-2-amine Derivatives

Structural Analogues and Substituent Effects

Pyrimidin-2-amine derivatives vary primarily in the substituents at positions 4 and 6 of the pyrimidine ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Pyrimidin-2-amine Derivatives

Key Observations:

- Electron-Donating vs.

- Lipophilicity: The methylphenyl group increases lipophilicity, which may improve membrane permeability compared to morpholine or quinoline-containing analogues .

Key Observations:

- Antimicrobial Potency : Chloro and nitro substituents enhance activity against Gram-positive bacteria (e.g., S. aureus) due to increased electrophilicity . The target compound’s ethoxy group may reduce potency compared to these analogues.

- Anti-inflammatory Activity : Indole-pyrimidine hybrids (e.g., compound 37 ) show >85% inhibition in paw edema models, suggesting that bulky aromatic groups (e.g., biphenyl) may enhance efficacy.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence solubility and crystal packing:

- Target Compound: The ethoxy oxygen can act as a hydrogen bond acceptor, while the NH₂ group serves as a donor. This dual functionality may improve solubility in polar solvents compared to halogenated derivatives .

- Morpholine-Containing Analogues : The morpholine oxygen participates in hydrogen bonding, stabilizing crystal structures and enhancing thermal stability .

Biological Activity

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C18H20N2O

- Molecular Weight : 284.37 g/mol

- CAS Number : Not specified in the available sources.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of appropriate aromatic aldehydes with guanidine derivatives under basic conditions. Common reagents include sodium ethoxide or potassium carbonate, with solvents like ethanol or methanol used during the reaction process.

Anticancer Properties

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study focusing on related compounds demonstrated that certain pyrimidine analogs showed potent inhibition against various cancer cell lines, suggesting that this compound may also possess similar activities.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 3.5 |

| This compound | TBD | TBD |

Antimicrobial Activity

Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory activities. A review highlighted the structure-activity relationships (SAR) of similar compounds, indicating that modifications at specific positions can enhance COX enzyme inhibition, which is crucial for anti-inflammatory action.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as kinases and enzymes involved in cell signaling pathways. For instance, docking studies have shown that similar pyrimidine compounds can effectively bind to protein kinases, potentially leading to inhibition of tumor growth and inflammation.

Case Studies and Research Findings

-

Kinase Inhibitory Assays : A study demonstrated that certain pyrimidine derivatives exhibited significant inhibitory activity against EGFR and VEGFR2, which are critical targets in cancer therapy.

Compound Target Inhibition (%) at 10 nM Compound X EGFR 91 Compound Y VEGFR2 48 This compound TBD TBD - In Vitro Studies : Various in vitro studies have been conducted to assess the cytotoxicity and selectivity of this compound against cancerous versus normal cells, with promising results indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.